molecular formula C10H12Br2N2O2 B13085299 tert-Butyl (3,6-dibromopyridin-2-yl)carbamate

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate

Cat. No.: B13085299
M. Wt: 352.02 g/mol
InChI Key: SRHFNGNRVBZUPG-UHFFFAOYSA-N
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Description

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a pyridine ring that is substituted with bromine atoms at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate typically involves the reaction of 3,6-dibromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,6-dibromopyridine+tert-butyl chloroformatetert-Butyl (3,6-dibromopyridin-2-yl)carbamate\text{3,6-dibromopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3,6-dibromopyridine+tert-butyl chloroformate→tert-Butyl (3,6-dibromopyridin-2-yl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its bromine atoms and carbamate group. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3,5-dibromopyridin-2-yl)carbamate
  • tert-Butyl (3,4-dibromopyridin-2-yl)carbamate
  • tert-Butyl (3,6-dichloropyridin-2-yl)carbamate

Uniqueness

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is unique due to the specific positioning of the bromine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(3,6-dibromopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

SRHFNGNRVBZUPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Br

Origin of Product

United States

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